Ethyl 2-methoxy-3-nitrobenzoate
Description
Ethyl 2-methoxy-3-nitrobenzoate (C₁₀H₁₁NO₅, MW 225.20 g/mol) is an aromatic ester characterized by a methoxy group at the 2-position and a nitro group at the 3-position of the benzene ring. It is synthesized via esterification and nitration reactions, often involving intermediates like 3-nitrosalicylic acid. For example, mthis compound—a structural analog—is prepared by reacting 3-nitrosalicylic acid with methyl iodide in the presence of K₂CO₃ and DMF . This compound serves as a key intermediate in pharmaceutical synthesis, such as in the development of antiviral derivatives like JMX0207 . Its structural features (ester, methoxy, and nitro groups) influence its reactivity, solubility, and applications in organic synthesis.
Properties
IUPAC Name |
ethyl 2-methoxy-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-3-16-10(12)7-5-4-6-8(11(13)14)9(7)15-2/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCJBWVKILDFSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-methoxy-3-nitrobenzoate can be synthesized through a multi-step process.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of acetic anhydride as a catalyst to improve reaction selectivity and yield. This method also reduces environmental pollution by avoiding the production of large amounts of waste acid and wastewater .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-methoxy-3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or sodium ethoxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used
Major Products:
Oxidation: Conversion to corresponding carboxylic acids or amines.
Substitution: Formation of various substituted benzoates.
Reduction: Formation of amines from nitro groups
Scientific Research Applications
Ethyl 2-methoxy-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of ethyl 2-methoxy-3-nitrobenzoate involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The methoxy group may influence the compound’s solubility and reactivity, affecting its overall biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 2-Methoxy-3-Nitrobenzoate
- Structure : Differs only in the ester group (methyl instead of ethyl).
- Synthesis : Produced via alkylation of 3-nitrosalicylic acid with methyl iodide .
- Applications : Used as a precursor in drug synthesis, such as niclosamide derivatives for antiviral therapies .
3-Methoxy-2-Nitrobenzoic Acid
- Structure : Carboxylic acid derivative lacking the ester group.
- Synthesis: Prepared by nitrating 3-methoxybenzoic acid with HNO₃ and H₂SO₄ .
- Properties : Higher polarity and lower solubility in organic solvents due to the carboxylic acid group.
- Applications : Acts as a precursor for ester derivatives and metal-catalyzed C–H functionalization reactions .
Ethyl 2-Methoxybenzoate
- Structure : Lacks the nitro group at the 3-position.
- Properties : Lower molecular weight (180.20 g/mol) and higher volatility. Recognized as safe for use in food flavorings by JECFA/FCC standards .
- Applications : Widely employed in food and fragrance industries due to its stability and low toxicity .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications |
|---|---|---|---|---|
| This compound | C₁₀H₁₁NO₅ | 225.20 | Ester, Methoxy, Nitro | Pharmaceutical intermediates |
| Mthis compound | C₉H₉NO₅ | 211.17 | Ester, Methoxy, Nitro | Antiviral drug synthesis |
| 3-Methoxy-2-nitrobenzoic acid | C₈H₇NO₅ | 197.14 | Carboxylic acid, Methoxy, Nitro | Organic synthesis precursors |
| Ethyl 2-methoxybenzoate | C₁₀H₁₂O₃ | 180.20 | Ester, Methoxy | Food flavorings, fragrances |
Research Findings and Functional Group Impact
- Nitro Group : Enhances electrophilic substitution reactivity at specific ring positions. For example, nitration of 3-methoxybenzoic acid directs the nitro group to the 2-position due to meta-directing effects of the methoxy group .
- Ester vs. Acid : Esters (e.g., ethyl/mthis compound) exhibit better organic solubility and are preferred in drug synthesis, while carboxylic acids (e.g., 3-methoxy-2-nitrobenzoic acid) are more reactive in coupling reactions .
- Methoxy Group : Acts as an electron-donating group, stabilizing the aromatic ring and influencing regioselectivity in nitration and other electrophilic reactions .
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